![molecular formula C11H15N3S B14161073 1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-1-(1-ethylpyridin-2-ylidene)-3-prop-2-enylthiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a pyridine ring substituted with an ethyl group and a prop-2-enyl group attached to the thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(1-ethylpyridin-2-ylidene)-3-prop-2-enylthiourea typically involves the reaction of 1-ethyl-2-pyridinecarbaldehyde with propargylamine in the presence of a thiourea reagent. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalysts: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-1-(1-ethylpyridin-2-ylidene)-3-prop-2-enylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of (1Z)-1-(1-ethylpyridin-2-ylidene)-3-prop-2-enylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simple analog with a broad range of applications.
N-alkylthioureas: Compounds with similar structures but different alkyl groups.
Pyridine derivatives: Compounds with a pyridine ring and various substituents.
Uniqueness
(1Z)-1-(1-ethylpyridin-2-ylidene)-3-prop-2-enylthiourea is unique due to its specific combination of a pyridine ring, ethyl group, and prop-2-enylthiourea moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C11H15N3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
(1Z)-1-(1-ethylpyridin-2-ylidene)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H15N3S/c1-3-8-12-11(15)13-10-7-5-6-9-14(10)4-2/h3,5-7,9H,1,4,8H2,2H3,(H,12,15)/b13-10- |
InChI-Schlüssel |
QVUWABDDWWLZLK-RAXLEYEMSA-N |
Isomerische SMILES |
CCN\1C=CC=C/C1=N/C(=S)NCC=C |
Kanonische SMILES |
CCN1C=CC=CC1=NC(=S)NCC=C |
Löslichkeit |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
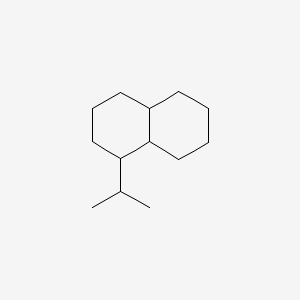
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
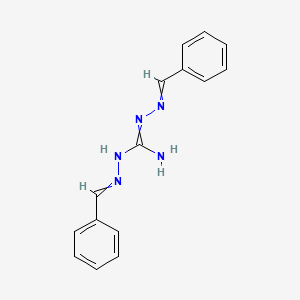
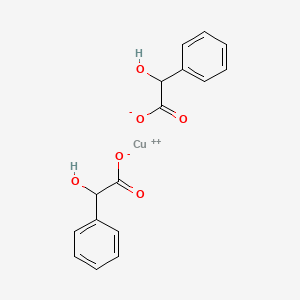

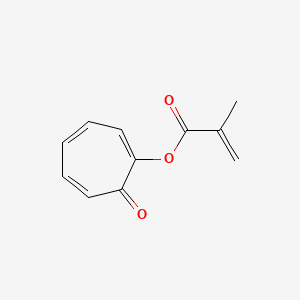
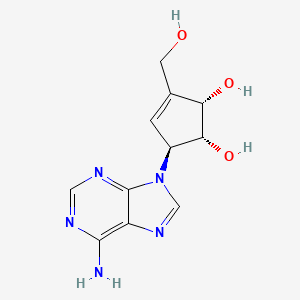
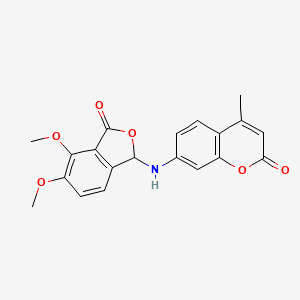
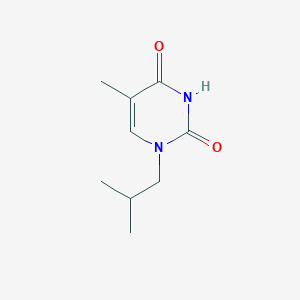
![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
